
Ethyl 5-hydroxynicotinate
Overview
Description
Ethyl 5-hydroxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, featuring an ethyl ester group at the carboxyl position and a hydroxyl group at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxynicotinate can be synthesized from 5-hydroxynicotinic acid through esterification. The process involves the following steps :
Reagents: 5-hydroxynicotinic acid, absolute ethanol, and sulfuric acid.
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
(4+3) Cycloaddition Reactions
Ethyl 5-hydroxynicotinate participates in nitrogenous (4+3) cycloadditions with dienes to form bicyclic frameworks.
Key Example: Reaction with 2,3-Dimethyl-1,3-Butadiene
Mechanism :
- Pyridinium Salt Formation : Methyl triflate reacts with the pyridine nitrogen to form a reactive pyridinium intermediate.
- Cycloaddition : The diene undergoes a thermal (4+3) cycloaddition with the activated pyridinium species.
Reaction Conditions :
- Substrate : this compound (20.1 mmol)
- Reagents : 2,3-Dimethyl-1,3-butadiene (5 equiv), triethylamine (3 equiv)
- Solvent : Acetonitrile
- Conditions : 85–90°C, 7 h
- Yield : 75%
Product :
- Ethyl 3,4,7-trimethyl-10-oxo-7-azabicyclo[4.3.1]deca-3,8-diene-9-carboxylate
- Application : Intermediate in alkaloid synthesis .
Pyridinium Salt Formation and Alkylation
The compound reacts with electrophiles (e.g., methyl triflate) to form pyridinium salts , enabling further reactivity.
Reaction Conditions :
- Substrate : this compound
- Reagent : Methyl triflate (1.1 equiv)
- Solvent : Dichloromethane
- Conditions : 0°C → ambient temperature, 1 h
- Yield : Quantitative
Application :
Acylation and Functionalization
This compound undergoes N-acylation to generate intermediates for cycloaddition chemistry.
Example :
- Reagent : Acetyl chloride
- Product : N-Acylated derivative (used in synthesizing polycyclic alkaloids) .
Hydrolysis and Stability
While specific hydrolysis data for this compound is limited, ester hydrolysis typically follows two pathways:
Condition | Mechanism | Outcome |
---|---|---|
Acid-Catalyzed | Nucleophilic acyl substitution | 5-Hydroxynicotinic acid + Ethanol |
Base-Promoted | Saponification (irreversible) | Carboxylate salt + Ethanol |
Stability : Stable under reflux in ethanol but hydrolyzes in strong acidic/basic conditions .
Scientific Research Applications
Chemical Synthesis
Ethyl 5-hydroxynicotinate serves as an important intermediate in organic synthesis. Its structure allows for the production of more complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals. The compound can be utilized in various chemical reactions, facilitating the formation of derivatives that possess enhanced biological activities.
Key Reactions Involving this compound
Biological Activities
Research has indicated that this compound possesses several biological activities, including antimicrobial and anti-inflammatory effects. These properties make it a candidate for further investigation in therapeutic applications.
Biological Properties
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects : May reduce inflammation through modulation of specific pathways.
- Cardioprotective Effects : Shown to mitigate doxorubicin-induced cardiotoxicity in animal models, suggesting its role in cardiac health .
Medicinal Applications
This compound is being explored for its potential use in drug development. Its structural similarity to nicotinic acid derivatives positions it as a promising candidate for creating new medications targeting metabolic disorders and cardiovascular diseases.
Case Studies
- Cardioprotection : A study demonstrated that potassium 5-hydroxynicotinate (a derivative) significantly reduced oxidative stress and myocardial injury induced by doxorubicin in Wistar rats .
- Anticancer Research : Preliminary studies suggest that modifications of this compound may enhance its anticancer properties, although detailed mechanisms are still under investigation .
Industrial Applications
In the industrial sector, this compound is utilized in the production of fine chemicals and as a building block in organic synthesis. Its unique properties allow it to be integrated into various formulations for agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxynicotinate involves its interaction with specific molecular targets. The hydroxyl group at the 5-position and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence nicotinic acetylcholine receptors and related signaling pathways .
Comparison with Similar Compounds
Ethyl 5-hydroxynicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the hydroxyl group at the 5-position, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
5-Hydroxynicotinic acid: The parent compound without the ester group, exhibiting different chemical properties and applications.
Uniqueness: this compound’s unique combination of the hydroxyl and ethyl ester groups makes it a versatile compound in organic synthesis and pharmaceutical research. Its specific reactivity and potential biological activities distinguish it from other nicotinic acid derivatives .
Biological Activity
Ethyl 5-hydroxynicotinate (EHN) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features an ethyl ester group attached to the 5-hydroxynicotinic acid structure. Its molecular formula is with a molecular weight of approximately 169.16 g/mol. The presence of the hydroxyl group at the 5-position is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of EHN is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Modulation : EHN may influence enzyme activity by acting as a substrate or inhibitor, particularly in metabolic pathways.
- Receptor Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and muscle contraction.
- Cellular Signaling Pathways : EHN may alter cellular signaling pathways, enhancing or inhibiting processes such as inflammation and oxidative stress responses.
Antimicrobial Properties
Research indicates that EHN exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
Anti-inflammatory Effects
EHN has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic use in inflammatory diseases .
Cardioprotective Effects
Recent studies have highlighted the cardioprotective effects of EHN derivatives. For instance, derivatives like SSC-77 and SSC-497 demonstrated significant cardioprotective activity in models of doxorubicin-induced cardiomyopathy, reducing markers of cardiac damage such as KFK-MB and LDH . The mechanisms involved include antioxidant activity and prevention of diastolic dysfunction.
Comparative Analysis with Similar Compounds
The biological activity of EHN can be contrasted with other nicotinic acid derivatives:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Ethyl Nicotinate | Lacks hydroxyl group at position 5 | Primarily used as a dietary supplement |
Ethyl 3-hydroxynicotinate | Hydroxyl group at position 3 | Different pharmacological profile |
Ethyl 4-hydroxynicotinate | Hydroxyl group at position 4 | Exhibits unique reactivity due to structural differences |
Ethyl 2-amino-5-hydroxynicotinate | Amino group at position 2 | Potentially enhanced biological activities |
This comparison illustrates how the position of functional groups affects the biological properties and therapeutic potential of these compounds.
Case Studies
- Cardioprotective Study : In a study examining the effects of EHN derivatives on isolated rat hearts subjected to doxorubicin-induced damage, SSC-77 was found to significantly reduce myocardial injury markers and improve cardiac function post-reperfusion .
- Antimicrobial Study : Another research effort assessed the antimicrobial efficacy of EHN against Gram-positive and Gram-negative bacteria, revealing notable inhibition zones indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-hydroxynicotinate, and how can reaction conditions be fine-tuned to maximize yield?
- Methodological Answer : this compound is synthesized via esterification of 5-hydroxynicotinic acid using methanol and dry hydrogen chloride gas under reflux, followed by neutralization and crystallization . Yield optimization requires precise control of reaction temperature, stoichiometry of reagents (e.g., HCl saturation), and post-reaction purification steps, such as flash chromatography or recrystallization . For example, yields exceeding 90% are achievable when using methanol as the solvent and maintaining rigorous temperature control during HCl gas saturation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For instance, melting point analysis (e.g., 184–186°C for the methyl ester analog) provides additional confirmation of crystallinity and purity .
Advanced Research Questions
Q. How do electronic effects of substituents on the nitrogen of this compound influence its reactivity in (4+3) cycloaddition reactions?
- Methodological Answer : Substituents on the nitrogen atom (e.g., benzyl, allyl, or bromo-benzyl groups) modulate electron density, affecting cycloaddition efficiency. For example, electron-withdrawing groups (e.g., 2-bromo-benzyl) reduce yields (88%) compared to electron-donating groups (99% for benzyl) due to destabilization of the oxidopyridinium intermediate . Researchers should systematically vary substituents and correlate yields with Hammett parameters or computational modeling to quantify electronic effects.
Q. What experimental strategies can resolve contradictions in reported cycloaddition yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 88–99% ) may arise from variations in reaction conditions (temperature, solvent, or base). To address this, researchers should conduct controlled experiments using standardized protocols (e.g., K₃PO₄ as base in acetonitrile at 80°C ) and employ design-of-experiment (DoE) frameworks to isolate critical variables. Reproducibility can be enhanced by reporting detailed procedural metadata (e.g., stirring time, purification methods).
Q. How can intramolecular (4+3) cycloaddition reactions of this compound be optimized for stereoselective seven-membered ring formation?
- Methodological Answer : Stereoselectivity is achieved by controlling reaction geometry and solvent polarity. For example, using acetonitrile as a polar aprotic solvent and trimethylamine as a base promotes favorable transition-state alignment, enabling high diastereomeric excess. Post-reaction purification via gradient column chromatography (10–40% ethyl acetate/hexane) isolates stereoisomers . Computational studies (e.g., DFT calculations) can further predict regiochemical outcomes.
Q. What are the limitations of current synthetic methodologies for N-alkylated this compound derivatives, and how can they be addressed?
- Methodological Answer : N-alkylation reactions often require elevated temperatures (>80°C) and prolonged reaction times to overcome steric hindrance . Microwave-assisted synthesis or phase-transfer catalysis may improve efficiency. Additionally, byproducts from incomplete alkylation (e.g., residual starting material) necessitate rigorous purification via silica plug filtration or preparative TLC .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on the environmental stability of this compound?
- Methodological Answer : While decomposition products (e.g., CO, CO₂, NOₓ) are documented , ecological toxicity data remain scarce. Researchers must employ accelerated stability testing (e.g., under UV light or varying pH) and use LC-MS to identify degradation pathways. Comparative studies with structurally analogous esters (e.g., mthis compound) can contextualize stability trends .
Q. What statistical approaches are appropriate for evaluating substituent effects on reaction outcomes?
- Methodological Answer : Multivariate regression analysis or principal component analysis (PCA) can correlate substituent properties (e.g., logP, molar refractivity) with reaction yields or selectivity. For example, PCA of electronic (Hammett σ) and steric (Taft’s Es) parameters for benzyl vs. allyl substituents may explain yield differences in cycloadditions .
Q. Experimental Design and Reproducibility
Q. How can researchers design robust synthetic protocols for this compound to ensure reproducibility across laboratories?
- Methodological Answer : Standardization of reagent grades (e.g., anhydrous solvents), reaction vessels (sealed tubes for air-sensitive steps ), and purification methods (e.g., flash chromatography vs. recrystallization) is critical. Detailed reporting of reaction parameters (e.g., cooling rates during crystallization) in supplementary materials enhances reproducibility. Collaborative validation via round-robin testing across institutions is recommended.
Q. What ethical and safety considerations are paramount when handling this compound in laboratory settings?
- Methodological Answer : Although acute toxicity data are limited , precautions include using fume hoods for reactions involving HCl gas and avoiding water contamination (to prevent NOₓ release ). Waste must be neutralized and disposed via certified hazardous waste facilities. Ethical review boards should approve protocols involving novel derivatives with unknown bioactivity .
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDNUOROKFFJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358682 | |
Record name | ethyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660873 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59288-38-9 | |
Record name | ethyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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